molecular formula C13H22N2O2 B1289111 Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate CAS No. 161975-20-8

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate

Cat. No.: B1289111
CAS No.: 161975-20-8
M. Wt: 238.33 g/mol
InChI Key: USHKLYFOHPHRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a cyanoethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-cyanoethyl reagents. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives that may have different substituents, leading to variations in their chemical behavior and applications.

Biological Activity

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes and metabolic pathways. The presence of the cyano group is particularly notable for its potential role in modulating biological activity through interactions with nucleophiles in biomolecules.

Pharmacological Studies

Studies have shown that derivatives of piperidine compounds exhibit a range of pharmacological activities, including:

  • Anti-inflammatory effects : Compounds that inhibit pro-inflammatory cytokines, such as IL-1β, are crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective properties : Some piperidine derivatives have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of inflammatory markers in human macrophages. For instance, compounds derived from similar scaffolds have shown significant reductions in IL-1β release when tested at concentrations ranging from 1 µM to 50 µM, indicating a potential for therapeutic applications in managing inflammation-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including this compound. The study reported that certain modifications to the piperidine structure enhanced anti-inflammatory activity while maintaining low cytotoxicity levels. The results suggested that the cyanoethyl group plays a critical role in enhancing the compound's interaction with target proteins involved in inflammatory pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnti-inflammatory ActivityNeuroprotective EffectsCytotoxicity Level
This compoundModerateYesLow
Piperidin-4-ol derivativesHighModerateModerate
NLRP3 inhibitors (benzo[d]imidazole derivatives)HighYesLow

Properties

IUPAC Name

tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHKLYFOHPHRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.